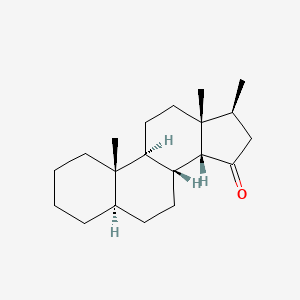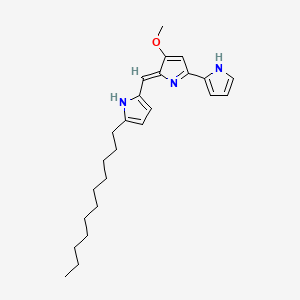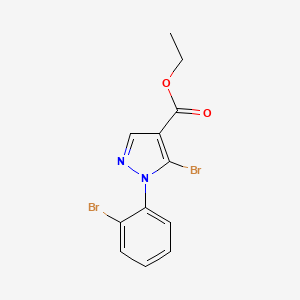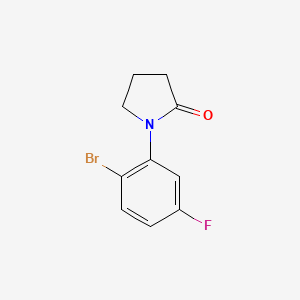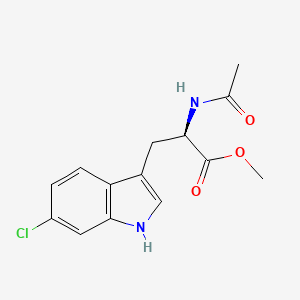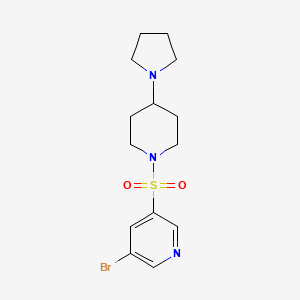![molecular formula C7H6N4O B577417 1H-pyrazolo[3,4-b]pyridine-3-carboxamide CAS No. 1245645-04-8](/img/structure/B577417.png)
1H-pyrazolo[3,4-b]pyridine-3-carboxamide
Übersicht
Beschreibung
1H-pyrazolo[3,4-b]pyridine-3-carboxamide is a member of the pyrazolopyridines, a group of heterocyclic compounds. These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described to date .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied. The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Chemical Reactions Analysis
The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions often involve the formation of a pyrazolopyridine system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridine derivatives can vary widely depending on the specific substituents present . More detailed information would require specific studies or data on the particular derivative of interest.Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies : A study by Keating and Alam (2021) developed a novel approach to synthesize 1,3-disubstituted pyrazolo[3,4-b]pyridine-3-carboxamide derivatives using palladium-catalyzed aminocarbonylation. This method emphasized the functional group tolerance and provided high yields, highlighting its significance in the synthesis of drug molecules with this scaffold (Keating & Alam, 2021).
Reaction Mechanisms : Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of pyrazolo[3,4-b]pyridine derivatives. Their research contributed to a deeper understanding of the reaction mechanisms involved in the synthesis of these compounds (Yıldırım, Kandemirli, & Demir, 2005).
Biomedical Applications : Donaire-Arias et al. (2022) reviewed the synthesis methods and biomedical applications of over 300,000 1H-pyrazolo[3,4-b]pyridines. They analyzed the diversity of substituents and highlighted the compounds' roles in various biomedical contexts (Donaire-Arias et al., 2022).
Antibacterial Properties : Panda, Karmakar, and Jena (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and evaluated their antibacterial activity against Gram-negative and Gram-positive bacteria. Their findings revealed that certain derivatives, especially those with a carboxamide group, displayed moderate to good antibacterial activity (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents : Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as potential antitubercular agents. They showed promising in vitro potency against Mycobacterium tuberculosis strains, including multidrug-resistant strains, and significant bacterial burden reduction in a mouse model (Tang et al., 2015).
Cyclin-Dependent Kinase Inhibitors : Misra et al. (2003) discovered that 1H-pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent inhibitor of CDK1/CDK2, acting as a cytotoxic agent in cells and having the potential to block cell cycle progression or induce apoptosis (Misra et al., 2003).
Safety And Hazards
Safety data for 1H-pyrazolo[3,4-b]pyridine-3-carboxamide indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Zukünftige Richtungen
The future directions for research on 1H-pyrazolo[3,4-b]pyridine derivatives are likely to involve further exploration of their synthesis, properties, and potential biomedical applications . Given their structural similarity to adenine and guanine, they may have potential as therapeutic agents, but more research is needed to fully understand their mechanisms of action and potential uses .
Eigenschaften
IUPAC Name |
2H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-2-1-3-9-7(4)11-10-5/h1-3H,(H2,8,12)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEHZPGBDDJXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazolo[3,4-b]pyridine-3-carboxamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




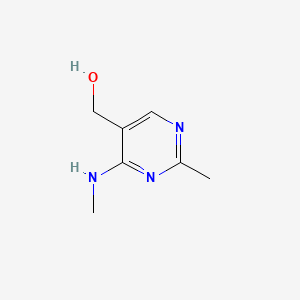
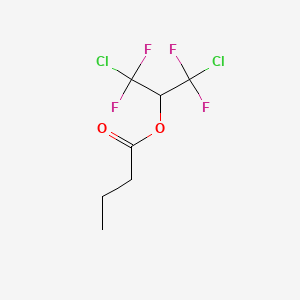

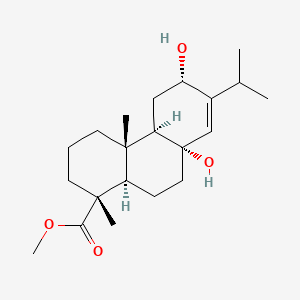
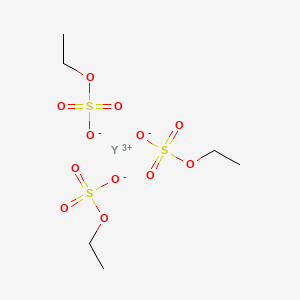
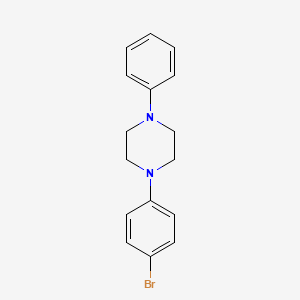
![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
